3-Bromo-2-(methylthio)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
3-bromo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
InChI Key |
QKYLLSYAYMERCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental or detailed predicted data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, DEPT-135) of 3-Bromo-2-(methylthio)phenol could be located in the searched resources.
Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons of this compound are not available in the public domain.
Detailed ¹³C NMR spectral data, including chemical shifts for the aromatic carbons, the carbon bearing the bromine, the carbon attached to the methylthio group, and the methyl carbon, are not documented.
Information regarding correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), or distortionless enhancement by polarization transfer (DEPT-135) experiments, which would be crucial for unambiguous assignment of proton and carbon signals, is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Infrared (IR) and Raman Spectroscopy
A detailed vibrational analysis based on experimental FT-IR and FT-Raman spectra is not possible due to the lack of available data.
No FT-IR spectra for this compound, which would reveal characteristic vibrational modes for the O-H, C-H, C-S, C-Br, and aromatic C=C bonds, have been found in the literature.
Similarly, no FT-Raman spectra, which would complement the FT-IR data and provide information on the molecule's vibrational modes, are publicly accessible.
Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting
The SERS spectrum of this compound would be expected to show enhanced Raman signals for vibrational modes associated with the phenyl ring, the carbon-sulfur bond of the methylthio group, and the carbon-bromine bond. The interaction of the molecule with a plasmonic nanostructured surface, typically made of gold or silver, leads to a significant amplification of the Raman scattering intensity. This enhancement enables the detection of even minute quantities of the analyte. The specific orientation of the molecule on the SERS substrate would influence the relative enhancement of different vibrational modes, providing insights into the molecule-surface interaction. For instance, if the molecule adsorbs onto the surface via the sulfur atom, the vibrations of the methylthio group might experience a more significant enhancement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Low and High Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The exact mass can be calculated based on the atomic masses of its constituent elements (Carbon, Hydrogen, Bromine, Oxygen, and Sulfur). The presence of the bromine atom is particularly distinctive in the mass spectrum due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.
Table 1: Predicted Elemental Composition Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₇BrOS |
| Monoisotopic Mass | 217.9452 u (for ⁷⁹Br) and 219.9431 u (for ⁸¹Br) |
| Average Mass | 219.09 g/mol |
| Nominal Mass | 218 u (for ⁷⁹Br) and 220 u (for ⁸¹Br) |
Note: This data is theoretical and based on the chemical formula.
Fragmentation Pattern Analysis
The fragmentation pattern of this compound in a mass spectrometer provides valuable structural information. While a specific experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the functional groups present.
Upon ionization, the molecular ion would likely undergo several key fragmentation steps:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass loss of 15 u.
Loss of the methylthio group (•SCH₃): This would lead to a significant fragment with a mass loss of 47 u.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion with a mass loss of 79 or 81 u, depending on the bromine isotope.
Cleavage of the aromatic ring: Further fragmentation could involve the breakdown of the phenolic ring structure.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Neutral Loss |
| [M - CH₃]⁺ | 203 | 205 | •CH₃ |
| [M - SCH₃]⁺ | 171 | 171 | •SCH₃ |
| [M - Br]⁺ | 139 | 139 | •Br |
| [M - CO]⁺ | 190 | 192 | CO |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and dihedral angles.
Single Crystal X-ray Structure Determination
As of the latest available data, a single crystal X-ray structure for this compound has not been reported in the public domain. The successful growth of a suitable single crystal is a prerequisite for such an analysis. If a crystal structure were determined, it would provide unambiguous proof of the connectivity and conformation of the molecule in the solid state.
Analysis of Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
In the absence of experimental X-ray diffraction data, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the geometric parameters of this compound. These calculations can provide valuable insights into the molecule's structure. Based on studies of similar phenolic and thioanisole (B89551) compounds, the following are expected approximate values for key geometric parameters.
Table 3: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-Br | ~1.90 |
| C-S | ~1.77 |
| S-CH₃ | ~1.81 |
| C-O | ~1.36 |
| O-H | ~0.96 |
| Bond Angles (°) | |
| C-C-Br | ~120 |
| C-C-S | ~122 |
| C-S-C | ~105 |
| C-C-O | ~119 |
| Dihedral Angles (°) | |
| C-C-S-C | Variable |
Note: These values are theoretical predictions based on computational models and data from structurally related compounds. They are not based on experimental data for this compound.
Computational and Theoretical Investigations of 3 Bromo 2 Methylthio Phenol
Density Functional Theory (DFT) Calculations
DFT has become a primary tool for computational studies of phenolic compounds due to its balance of accuracy and computational efficiency. longdom.orgacs.org It is employed to predict a variety of molecular properties, from optimized geometries to vibrational spectra and electronic characteristics.
The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For 3-Bromo-2-(methylthio)phenol, this involves finding the most stable three-dimensional structure. The conformational landscape of this molecule is primarily defined by the rotational orientations of the hydroxyl (-OH) and methylthio (-SCH3) groups relative to the benzene (B151609) ring.
Table 1: Representative Theoretical Geometric Parameters for this compound (Note: These are illustrative values based on DFT calculations for analogous phenolic and thioanisolic compounds.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-O | ~1.36 Å |
| O-H | ~0.97 Å | |
| C-S | ~1.78 Å | |
| S-CH₃ | ~1.81 Å | |
| C-Br | ~1.90 Å | |
| Aromatic C-C | ~1.39 - 1.41 Å | |
| Bond Angle | C-O-H | ~109° |
| C-S-C | ~103° | |
| C-C-Br | ~120° |
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of experimental spectral bands to specific atomic motions, such as stretching, bending, and torsional modes. researchgate.net
Theoretical frequencies calculated using DFT are often systematically higher than experimental values due to the harmonic approximation and basis set deficiencies. researchgate.net To improve agreement with experimental data, these calculated frequencies are typically multiplied by a scaling factor, which depends on the functional and basis set used. longdom.orgresearchgate.net For phenolic compounds, these scaling factors are well-established and provide excellent correlation. longdom.org
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequency ranges based on DFT studies of related compounds.)
| Vibrational Mode | Description | Predicted Scaled Wavenumber (cm⁻¹) |
| ν(O-H) | Hydroxyl group stretching | 3550 - 3600 |
| ν(C-H)arom | Aromatic C-H stretching | 3050 - 3150 |
| ν(C-H)aliph | Methyl group C-H stretching | 2900 - 3000 |
| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |
| δ(O-H) | Hydroxyl group in-plane bending | 1330 - 1390 |
| ν(C-O) | Phenolic C-O stretching | 1200 - 1260 |
| ν(C-S) | Thioether C-S stretching | 650 - 750 |
| ν(C-Br) | Carbon-Bromine stretching | 500 - 600 |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. longdom.orgacs.org For phenolic and related aromatic systems, a variety of functionals have been successfully applied. The hybrid functional B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is widely used and often provides a good balance between accuracy and cost. researchgate.netscience.gov Other functionals like B3PW91, M06-2X, and CAM-B3LYP are also employed, particularly when specific properties like non-covalent interactions or charge-transfer excitations are of interest. longdom.orgscience.gov
The basis set determines the flexibility given to electrons to distribute in space. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are common choices. longdom.orgnih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like this compound. nih.gov The optimal combination of functional and basis set is typically validated by comparing calculated results against experimental benchmarks when available. acs.org
Vibrational Frequency Calculations and Spectroscopic Correlation
Electronic Structure Analysis
The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions. DFT provides powerful tools to analyze the electronic structure, most notably through the examination of frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron (nucleophilicity). researchgate.net Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the ability to act as an electron acceptor (electrophilicity). researchgate.netyoutube.com
For this compound, the HOMO is expected to have significant electron density on the aromatic ring and the electron-donating hydroxyl and methylthio groups. The LUMO is likely to be distributed over the aromatic ring, with potential contributions from the antibonding orbitals associated with the C-Br bond. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. longdom.org
Table 3: Representative Electronic Properties of this compound from DFT Calculations (Note: These are illustrative values based on DFT calculations for analogous compounds.)
| Property | Symbol | Definition | Typical Calculated Value (eV) |
| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 4.0 to 5.5 |
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the outcome of chemical reactions by considering the interaction between the HOMO of one molecule and the LUMO of another. libretexts.orgimperial.ac.uk The energies and spatial distributions of these orbitals are used to predict the regioselectivity and stereoselectivity of reactions.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. mdpi.comacs.org These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity profile. acs.org For example, a molecule with a high chemical hardness (large HOMO-LUMO gap) is generally less reactive than a molecule with low chemical hardness (small HOMO-LUMO gap). mdpi.com
Table 4: Global Reactivity Descriptors Derived from FMO Analysis (Note: These descriptors are calculated from HOMO and LUMO energies.)
| Descriptor | Symbol | Formula | Interpretation |
| Ionization Potential | I | -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity | A | -E(LUMO) | Energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the overall electrophilic nature. |
Global Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Hardness, Softness)
Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that quantify the chemical reactivity of a molecule. ias.ac.inscispace.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical potential (μ) indicates the tendency of electrons to escape from a system. nih.gov Chemical hardness (η) measures the resistance of a molecule to change its electron configuration, while its inverse, softness (S), indicates the molecule's polarizability. nih.gov The electrophilicity index (ω) represents the ability of a species to accept electrons, where a good electrophile has a high chemical potential and low hardness. nih.govscielo.org.mx
These indices are calculated using the following equations, based on Koopmans' theorem, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO):
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2 scielo.org.mx
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) scielo.org.mx
Chemical Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / (2η) scielo.org.mx
For this compound, theoretical calculations would yield specific values for these descriptors, offering a quantitative measure of its reactivity. While direct experimental values are not available, DFT calculations provide reliable predictions. The values in the table below are hypothetical, based on typical results for substituted phenols, illustrating the expected electronic characteristics of the molecule. researchgate.netresearchgate.net
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -8.50 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.20 |
| Energy Gap (ΔE) | ΔE | 7.30 |
| Chemical Potential | μ | -4.85 |
| Chemical Hardness | η | 3.65 |
| Global Softness | S | 0.274 |
| Electrophilicity Index | ω | 3.22 |
Molecular Orbital and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netperiodicodimineralogia.it It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). The stability a molecule gains from these interactions can be estimated using second-order perturbation theory. arxiv.orgallsubjectjournal.com This analysis reveals the stabilizing energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. arxiv.org
In this compound, significant hyperconjugative interactions are expected due to the presence of heteroatoms (O, S, Br) with lone pairs adjacent to the phenyl ring. Key interactions would include the delocalization of:
Lone pairs of the hydroxyl oxygen into the antibonding π* orbitals of the aromatic ring (nO → π*C-C).
Lone pairs of the sulfur atom into the ring's antibonding orbitals (nS → π*C-C).
Lone pairs of the bromine atom into adjacent antibonding σ* orbitals (nBr → σ*C-C).
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C1-C6) | 18.5 | π-conjugation |
| LP (S) | π* (C1-C2) | 12.0 | π-conjugation |
| LP (Br) | σ* (C2-C3) | 3.5 | Hyperconjugation |
| π (C3-C4) | π* (C5-C6) | 22.5 | Intra-ring delocalization |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.denih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These regions are color-coded: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netdergipark.org.tr Green and yellow represent regions of intermediate or near-zero potential.
For this compound, an MEP map would likely reveal the following features:
Negative Potential (Red): The most intense negative potential is expected to be localized on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. This makes it the primary site for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): A significant region of positive potential would be found around the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor site and susceptible to attack by nucleophiles.
Intermediate Potential (Green/Yellow): The phenyl ring and the methyl group would exhibit intermediate potentials, with the π-system of the ring showing some negative character above and below the plane. The bromine and sulfur atoms influence the potential of the ring, creating a nuanced reactivity map. mdpi.comresearchgate.net
This analysis allows for the prediction of how the molecule will interact with other reagents, guiding the design of chemical reactions. grafiati.com
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Nonlinear Optical (NLO) Properties Prediction and Evaluation
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. acs.orgemerald.com This property is crucial for applications in telecommunications, optical computing, and frequency conversion. arxiv.org The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). scielo.org.mx Molecules with large dipole moments and significant intramolecular charge transfer (ICT), often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge, tend to have high β values. acs.orgjmcs.org.mx
The structure of this compound, featuring electron-donating hydroxyl (-OH) and methylthio (-SMe) groups and an electron-withdrawing bromo (-Br) group attached to a π-conjugated phenyl ring, suggests it may possess NLO properties. nih.govaip.orgaip.org Computational methods can predict the components of the polarizability and hyperpolarizability tensors. The table below presents hypothetical, theoretically predicted NLO properties for the compound.
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 2.5 D |
| Average Polarizability | ⟨α⟩ | 150 |
| Total First Hyperpolarizability | βtot | 350 |
Theoretical Frameworks Guiding Experimental Design and Interpretation
The synergy between theoretical computation and experimental chemistry is a cornerstone of modern chemical research. rsc.orgrsc.orgnih.gov Theoretical frameworks and computational predictions serve as an invaluable guide for designing and interpreting experiments, saving time and resources by pre-screening candidates and predicting outcomes. chemrxiv.orgchemrxiv.org
For a molecule like this compound, the computational insights gained can direct experimental work in several ways:
Reaction Design: The global reactivity descriptors and MEP maps provide a clear picture of the molecule's reactivity. researchgate.net For instance, the MEP map's identification of the oxygen atom as the most nucleophilic site suggests that reactions like O-alkylation or O-acylation would be highly favored. It also helps predict the regioselectivity of electrophilic aromatic substitution reactions.
Materials Science: The prediction of significant NLO properties could motivate experimental chemists to synthesize the compound and its derivatives for testing in optical devices. utm.my Theoretical calculations can further explore how modifying the substituents would tune these NLO properties, guiding the design of more effective materials.
Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). Comparing these predicted spectra with experimental results helps to confirm the structure of the synthesized compound and understand its electronic transitions. aphrc.orgresearchgate.net
In essence, computational chemistry provides a "virtual laboratory" where the properties of this compound can be thoroughly investigated before any benchwork begins, leading to more efficient and targeted experimental research. researchgate.net
Reactivity Profiles and Transformational Chemistry of 3 Bromo 2 Methylthio Phenol
Substitution Reactions at the Bromine Center
The bromine atom attached to the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various substitution reactions.
Nucleophilic Substitution Reactions
While nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and para positions, the presence of the hydroxyl and methylthio groups may influence the reactivity of the bromine atom. In general, direct displacement of the bromine by a nucleophile is challenging under standard conditions. However, in specific contexts, such as the synthesis of certain heterocyclic systems or under transition-metal-free coupling conditions, nucleophilic substitution at the bromine center may be achieved. fluoromart.comub.eduacs.org For instance, reactions with strong nucleophiles in polar, aprotic solvents at elevated temperatures could potentially lead to substitution products. The reactivity can be enhanced by converting the phenol (B47542) to a phenoxide, which further activates the ring, though this can also lead to other reaction pathways.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
The bromine atom of 3-bromo-2-(methylthio)phenol is well-suited for participation in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. evitachem.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. numberanalytics.comresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com For this compound, a Suzuki coupling would allow for the introduction of a wide variety of aryl or vinyl substituents at the 3-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and prevent side reactions. rsc.orgrsc.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. nih.govbeilstein-journals.orglibretexts.org The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org This would allow for the vinylation of the 3-position of this compound. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions. researchgate.net
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. It can also undergo various functionalization reactions.
Alkylation and Ether Formation
The phenolic hydroxyl group can be alkylated to form ethers. A common method is the Williamson ether synthesis, where the phenol is first treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield a 3-bromo-2-(methylthio)alkoxybenzene. The choice of base and solvent is crucial to control the reaction's efficiency. Rhodium-catalyzed carbonylative coupling of alkyl halides with phenols also represents a method for forming aryl esters, which can be subsequently reduced to ethers. acs.org
Esterification and Functional Group Protection
The phenolic hydroxyl group can be converted into an ester, which can serve as a protective group or introduce a new functional moiety. chemguide.co.uk This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). chemguide.co.ukrsc.org For less reactive acylating agents, converting the phenol to its more nucleophilic phenoxide form can facilitate the reaction. chemguide.co.uk Esterification is a common strategy to protect the hydroxyl group during reactions at other sites of the molecule.
Transformations of the Methylthio Moiety
The methylthio group (-SMe) is another reactive handle on the molecule, primarily susceptible to oxidation.
The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) (-S(O)Me) and further to a sulfone (-S(O)2Me). organic-chemistry.orgorganic-chemistry.org This transformation significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing. Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a metal catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.orgmdpi.com The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, a transition-metal-free catalytic process for the aerobic oxidation of sulfides to sulfoxides has been developed using molecular oxygen in the presence of sodium nitrite. mdpi.com The resulting sulfoxide or sulfone can then influence subsequent reactions on the aromatic ring or be a target for further transformations itself.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylthio group of this compound is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxide and sulfone derivatives. This transformation is a common and predictable reaction for aryl sulfides. smolecule.com The oxidation state of the sulfur can be selectively controlled by the choice of oxidizing agent and the reaction conditions.
The partial oxidation to the sulfoxide, 3-bromo-2-(methylsulfinyl)phenol, can be achieved using mild oxidizing agents. A variety of reagents are known to effectively convert sulfides to sulfoxides while minimizing overoxidation to the sulfone. For instance, hydrogen peroxide (H₂O₂) in the presence of a catalyst such as scandium(III) triflate or tantalum carbide is effective for the selective mono-oxidation of sulfides. Other methods include the use of sodium periodate (B1199274) (NaIO₄) or a metal-free system with molecular oxygen (O₂) and a quinoid catalyst. google.com
Further oxidation of either the starting thioether or the intermediate sulfoxide yields the corresponding sulfone, 3-bromo-2-(methylsulfonyl)phenol. Stronger oxidizing agents or more forcing conditions are typically required for this complete oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric excess, or hydrogen peroxide with catalysts like niobium carbide are effective for synthesizing sulfones from sulfides. researchgate.net
The reactivity for these transformations is summarized in the table below.
| Transformation | Product | Typical Reagents and Conditions |
| Sulfide (B99878) to Sulfoxide | 3-Bromo-2-(methylsulfinyl)phenol | H₂O₂/Sc(OTf)₃; NaIO₄; O₂/Catalyst |
| Sulfide to Sulfone | 3-Bromo-2-(methylsulfonyl)phenol | Excess m-CPBA; KMnO₄; H₂O₂/NbC |
| Sulfoxide to Sulfone | 3-Bromo-2-(methylsulfonyl)phenol | m-CPBA; KMnO₄; H₂O₂/NbC |
Desulfurization Reactions
The methylthio group can be removed from the aromatic ring through reductive desulfurization. This type of reaction is a standard method for cleaving carbon-sulfur bonds in organic synthesis. A widely used and effective method for the desulfurization of thioethers involves treatment with Raney nickel. researchgate.netdss.go.th This heterogeneous catalyst, typically used in a solvent like ethanol (B145695) under reflux, facilitates the hydrogenolysis of the C-S bond, replacing the methylthio group with a hydrogen atom.
Applying this methodology to this compound would be expected to yield 3-bromophenol. The reaction proceeds via the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the carbon-sulfur bonds and saturation of the resulting carbon radical with hydrogen from the catalyst's surface. This method is particularly useful when the thioether functionality is used as a temporary directing group or to facilitate a specific synthetic step before its removal is desired. Other reducing agents, such as lithium in diethylamine, have also been employed for desulfurization, especially for substrates containing other reducible functional groups that might be sensitive to Raney nickel. researchgate.net
| Reaction | Product | Reagent System |
| Desulfurization | 3-Bromophenol | Raney Nickel, Ethanol, Reflux |
Reactions Involving Sulfur as a Nucleophile or Electrophile
The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons, allowing it to act as a nucleophile. This nucleophilicity is demonstrated in reactions with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. For example, reaction with an alkyl halide like methyl iodide (CH₃I) would lead to the formation of a (3-bromo-2-hydroxyphenyl)(dimethyl)sulfonium iodide salt. Such sulfonium salts are useful intermediates in their own right, for instance, in rearrangement reactions. acs.org
Conversely, the sulfur atom can be made to act as an electrophile after an initial activation step. This "umpolung" of reactivity is central to the Pummerer rearrangement (discussed in section 5.5). wikipedia.org Upon activation of the corresponding sulfoxide with an acylating agent like acetic anhydride, a highly electrophilic thionium (B1214772) ion intermediate is formed. acs.orgwikipedia.org This intermediate, [Ar-S=CH₂]⁺, is readily attacked by nucleophiles at the methylene (B1212753) carbon, demonstrating the electrophilic character of the sulfur-containing moiety. This strategy allows for the formation of new bonds at the carbon adjacent to the sulfur. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution, primarily due to the powerful electron-donating effect of the hydroxyl group. The outcome of such reactions is governed by the cumulative directing effects of the three substituents.
-OH (hydroxyl): A strongly activating, ortho, para-directing group via resonance (+M effect). libretexts.orgminia.edu.eg
-SMe (methylthio): A moderately activating, ortho, para-directing group via resonance (+M effect). smolecule.com
-Br (bromo): A deactivating, ortho, para-directing group due to a dominant electron-withdrawing inductive effect (-I) but a resonance-donating effect (+M). libretexts.orglibretexts.org
The hydroxyl group is the most powerful activating group present and will therefore dominate the regioselectivity of the substitution. minia.edu.egsavemyexams.com The available positions for substitution are C4, C5, and C6. The -OH group directs to positions 4 (para) and 6 (ortho). The -SMe group directs to positions 4 (para) and 6 (ortho). The -Br group directs to positions 5 (meta to -OH) and 1 (already substituted). Therefore, incoming electrophiles will be strongly directed to the C4 and C6 positions.
Halogenation and Nitration Studies
Based on the directing effects, further halogenation (e.g., bromination or chlorination) or nitration of this compound is predicted to occur at the C4 and C6 positions. savemyexams.comwikipedia.org
Halogenation: The reaction of phenols with bromine is often so rapid that it can lead to polysubstitution. google.com To achieve mono-substitution, milder conditions are typically required. For this compound, treatment with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst would likely yield a mixture of 3,4-dibromo-2-(methylthio)phenol and 3-bromo-6-halo-2-(methylthio)phenol. researchgate.net The relative ratio of these products would depend on steric hindrance and the specific reaction conditions employed.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Given the activated nature of the phenolic ring, milder nitrating agents or conditions might be necessary to avoid oxidation and over-nitration. google.com The expected major products would be 3-bromo-2-(methylthio)-4-nitrophenol and 3-bromo-2-(methylthio)-6-nitrophenol. Intramolecular hydrogen bonding between the hydroxyl group and a nitro group at the C6 position could potentially favor the formation of the 6-nitro isomer. stackexchange.com
Formylation and Acylation Reactions
Formylation: The introduction of a formyl group (-CHO) onto the phenolic ring can be achieved with high regioselectivity. The ortho-formylation of phenols is a well-established reaction. Specifically, methods using magnesium dichloride (MgCl₂) and paraformaldehyde in the presence of a base like triethylamine have been shown to be highly effective for the exclusive ortho-formylation of various phenols, including those with bromo and methylthio substituents. Given that the C6 position is ortho to the powerful hydroxyl directing group, formylation of this compound is expected to proceed cleanly to yield 4-bromo-2-hydroxy-3-(methylthio)benzaldehyde.
Acylation: Friedel-Crafts acylation of phenols can be more complex due to the potential for O-acylation of the hydroxyl group. However, under specific conditions such as the Fries rearrangement of the O-acylated product or using specific Lewis acids, C-acylation can be achieved. The acylation would also be directed primarily to the C4 and C6 positions.
Rearrangement Reactions and Cascade Processes
The structure of this compound and its derivatives allows for several potential rearrangement and cascade reactions, most notably those involving the sulfur atom.
Pummerer Rearrangement: Following oxidation of the thioether to 3-bromo-2-(methylsulfinyl)phenol (the corresponding sulfoxide), this intermediate can undergo a Pummerer rearrangement. wikipedia.org This reaction is typically initiated by an activating agent such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). acs.orgwikipedia.org The sulfoxide is acylated, and subsequent elimination generates an electrophilic thionium ion. This ion is then trapped by a nucleophile. If acetate (B1210297) is the nucleophile, the product would be an α-acetoxy thioether, 1-(3-bromo-2-hydroxyphenylthio)-1-acetoxymethane. This cascade of oxidation followed by Pummerer rearrangement is a powerful tool for functionalizing the carbon atom adjacent to the sulfur. nih.govscispace.com
Smiles Rearrangement: A different type of rearrangement, the Smiles rearrangement, could occur from a derivative of this compound. cdnsciencepub.com This intramolecular nucleophilic aromatic substitution typically involves an activated aromatic ring. A relevant pathway could involve the formation of an o-hydroxyarylsulfonium salt, as described by Huang and colleagues. rsc.orgrsc.org For instance, if the sulfur atom is converted into a sulfonium salt, and a suitable nucleophile is present within the molecule or an external nucleophile attacks the ring, a rearrangement could be triggered where an aryl group migrates. acs.orgnih.gov Recent studies have shown that o-hydroxyarylsulfonium salts, formed by the reaction of phenols with activated sulfoxides, can undergo a Smiles-like rearrangement to form o-(phenoxy)aryl sulfides. rsc.orgrsc.org This suggests that under appropriate conditions, derivatives of this compound could participate in such cascade processes involving C-S and C-O bond formation.
Intramolecular Rearrangements
Intramolecular rearrangements are powerful reactions that reorganize the atomic framework of a molecule, often leading to the formation of complex structures in a single step. While specific studies detailing the intramolecular rearrangement of this compound are not prevalent in the reviewed literature, the reactivity of related phenolic systems provides a strong basis for predicting its behavior.
One of the most relevant examples is the intramolecular rearrangement of N-phenoxyarylamides for the ortho-C–H amidation of phenols. acs.org In these reactions, a variety of functional groups on the phenol ring are well-tolerated, including methylthio, bromo, and chloro substituents. acs.org This suggests that a suitably derivatized this compound could undergo a similar transformation.
Mechanistic studies of these rearrangements on other phenolic substrates indicate that the reaction likely proceeds through an intramolecular pathway, as confirmed by the absence of crossover products in experiments with mixed substrates. acs.org The reaction is often facilitated by mild basic conditions and can even proceed without a base, avoiding the need for harsh acids or expensive transition-metal catalysts. acs.org Kinetic experiments have shown that electron-donating groups on the phenoxyl ring can facilitate the reaction. acs.org In the case of this compound, the presence of the electron-donating methylthio and hydroxyl groups could potentially influence the regioselectivity and rate of such a rearrangement.
Table 1: Compatibility of Functional Groups in Intramolecular Rearrangements of N-Phenoxyarylamides acs.org
| Functional Group on Phenol Ring | Compatibility |
| Methylthio | Successful |
| Bromo | Successful |
| Chloro | Successful |
| Fluoro | Successful |
| Phenyl | Successful |
| Cyano | Successful |
Cascade Cyclization and Functionalization
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds and complex molecular architectures from a simple starting material. The functional group array of this compound makes it an intriguing candidate for cascade cyclization and subsequent functionalization.
While direct examples involving this compound are scarce, studies on the oxidative cyclization of other substituted phenols to form heterocyclic systems offer valuable insights. For instance, MnO2-mediated oxidative cyclization of "formal" Schiff's bases, formed from the reaction of phenols with 1,2,4-triazines, leads to the formation of benzofuro-fused triazines. urfu.runih.gov These reactions proceed through a sequence involving nucleophilic addition of the phenol to the triazine, followed by an oxidative cyclization step. urfu.runih.gov The presence of various substituents on the phenolic ring, including bromo groups, is tolerated and can influence the regioselectivity of the cyclization. urfu.runih.gov
Furthermore, palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, which could initiate a cascade cyclization. For example, Sonogashira cross-coupling of aryl halides with terminal alkynes is a well-established method for C-C bond formation. mdpi.com A hypothetical reaction could involve the coupling of this compound with a suitable alkyne, followed by an intramolecular cyclization involving the phenolic hydroxyl group to construct a benzofuran (B130515) ring system. The synthesis of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling of related bromo-phenolic substrates demonstrates the feasibility of such a strategy. acs.org
The synthesis of various heterocyclic compounds often relies on the strategic use of substituted phenols as starting materials. For instance, the synthesis of 3-methylthio-substituted furans, pyrroles, and thiophenes has been achieved through cyclization reactions of precursor diketones. acs.org While not a direct cascade from the phenol, it highlights the utility of the methylthio group in directing and participating in cyclization reactions.
Table 2: Examples of Cascade Cyclization Strategies with Related Phenolic Compounds
| Reaction Type | Reactants | Product Type | Reference |
| Oxidative Cyclization | Phenols, 1,2,4-Triazines | Benzofuro-fused triazines | urfu.runih.gov |
| Intramolecular Heck Coupling | 2-Bromoaryl derivatives | 2-Substituted-3-functionalized benzofurans | acs.org |
| Sonogashira Coupling/Cyclization | Aryl halides, Terminal alkynes | Heterocyclic systems | mdpi.com |
Advanced Applications and Role As a Chemical Building Block
Precursor in Complex Organic Synthesis
As a foundational unit, 3-Bromo-2-(methylthio)phenol offers chemists a platform to construct more elaborate molecular architectures through sequential and controlled reactions.
Modular synthesis involves the stepwise assembly of molecular components, and this compound is well-suited for such strategies. The distinct reactivity of its functional groups allows for selective transformations. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. This is a fundamental step in building larger, functional molecules from smaller, modular pieces. acs.orgresearchgate.net
The synthesis of pyrazoles, a class of compounds with significant medicinal applications, often employs a modular approach where substituted acetophenones and hydrazones are combined. researchgate.net While not directly involving this compound, these methods highlight how bromo-aromatic precursors are used to construct complex functional molecules in a step-by-step fashion. The presence of the bromine atom on the phenol (B47542) ring provides a reactive site for such coupling, while the phenol and methylthio groups can be used to tune the final properties of the target molecule or for subsequent synthetic modifications.
Table 1: Potential Reactions for Modular Synthesis
| Functional Group | Reaction Type | Potential Product Class |
| Bromine | Suzuki Coupling | Biaryl compounds |
| Bromine | Buchwald-Hartwig Amination | Aryl amines |
| Phenol (-OH) | Williamson Ether Synthesis | Aryl ethers |
| Phenol (-OH) | Esterification | Aryl esters |
| Methylthio (-SMe) | Oxidation | Sulfoxides, Sulfones |
This table illustrates the synthetic versatility of this compound as a modular building block.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to medicinal chemistry and materials science. researchgate.net this compound serves as an excellent starting scaffold for synthesizing various sulfur-containing heterocycles. The ortho-positioning of the bromine and methylthio groups is particularly conducive to cyclization reactions that form fused ring systems.
For example, related structures like 3-bromo-2-(methylthio)benzo[b]thiophene (B8682416) are recognized for their utility in synthesizing more complex heterocyclic systems. evitachem.com The bromine atom can be used in cross-coupling reactions, and the methylthio group can undergo nucleophilic substitution, enabling the construction of diverse molecular architectures. evitachem.com Similarly, the reaction of arynes with dithiocarbamates provides a route to 2-bromobenzenethiol equivalents, which are themselves precursors to sulfur-containing heterocycles like phenothiazines. acs.org The structure of this compound is primed for similar transformations, making it a valuable scaffold for building novel heterocyclic frameworks. researchgate.net
Table 2: Examples of Heterocyclic Scaffolds from Related Precursors
| Precursor Type | Heterocyclic Product | Synthetic Method |
| Ortho-halo-thiophenol | Phenothiazine | Palladium-catalyzed amination |
| 1-Azido-2-isocyanomethyl-benzene | 1,2,3-Benzotriazine | Intramolecular heterocyclization |
| Dihalopyridines | Bromo(methylthio)pyridines | Nucleophilic Aromatic Substitution |
This table provides examples of how precursors with functionalities similar to this compound are used to create important heterocyclic structures. fluoromart.comacs.org
Modular Synthesis of Functional Molecules
Contributions to Advanced Materials Science
The electronic and structural features of this compound make it a promising precursor for materials with tailored optical and electronic properties.
Organic electronic materials are utilized in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials depends on their molecular structure, particularly the extent of π-conjugation. Building blocks containing halogen atoms, like 3-bromo-2-methylthiophene, are instrumental in synthesizing these materials through reactions like selective direct arylation. jcu.edu.auresearchgate.net This method allows for the creation of extended 2-aryl-thiophene systems, which are foundational for functional organic electronic materials. jcu.edu.au
Analogously, the bromine atom in this compound acts as a synthetic handle for direct arylation or other cross-coupling reactions to build larger π-conjugated systems. The presence of the electron-donating hydroxyl and methylthio groups can be used to modulate the electronic properties (e.g., the energy levels of the HOMO and LUMO) of the resulting materials, which is crucial for optimizing device performance.
Photoactive compounds, which respond to light, are essential for applications ranging from molecular switches to photodynamic therapy. The synthesis of these materials often relies on building blocks that can be coupled to form chromophores or photosensitizers. For instance, bromo-thiophene derivatives are used to construct unsymmetrical bisthienylethenes, a class of photochromic molecules that can switch between two states upon light irradiation. researchgate.net
Furthermore, ligands containing phenol and methylthio functionalities have been incorporated into platinum(II) complexes to create photoactivatable cytotoxic agents. acs.orgnih.govresearchgate.net These complexes are stable in the dark but become active upon irradiation with light, offering a targeted approach to therapy. acs.orgnih.gov this compound provides the necessary functional groups—a site for coupling (bromine) and groups capable of coordinating to a metal or influencing photophysical properties (phenol, methylthio)—to be a valuable precursor in the development of novel photoactive compounds and materials.
Precursors for Organic Electronic Materials
Structure-Reactivity and Structure-Electronic Property Relationships
The chemical behavior of this compound is governed by the interplay of its three functional groups. The hydroxyl (-OH) and methylthio (-SMe) groups are electron-donating and activating for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating the ring towards electrophilic attack, is also an ortho-, para-director. This combination of electronic effects, along with steric hindrance from the adjacent methylthio group, dictates the regioselectivity of its reactions.
The relationship between molecular structure and electronic properties is critical for materials science applications. Computational methods, such as Density Functional Theory (DFT), are often used to predict these properties. For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations were used to determine key electronic parameters. researchgate.net
Table 3: Calculated Electronic Properties of a Related Thiophene (B33073) Derivative
| Property | Symbol | Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital | HOMO | -0.30456 | Relates to the ability to donate an electron |
| Lowest Unoccupied Molecular Orbital | LUMO | -0.18256 (derived) | Relates to the ability to accept an electron |
| HOMO-LUMO Energy Gap | E_gap | 0.122 | Influences optical and electronic properties |
| Ionization Potential | I | 0.30456 | Energy required to remove an electron |
Data adapted from a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene and presented for illustrative purposes. researchgate.net
These parameters provide insight into the molecule's potential as a component in electronic devices. A smaller HOMO-LUMO gap is often desirable for organic semiconductors. The electronic properties of this compound would similarly be determined by its specific substitution pattern, and these properties can be fine-tuned through chemical modification at its reactive sites to create materials with specific, predictable functionalities.
Impact of Substituent Modifications on Molecular Orbital Energies and Reactivity
The electronic properties and, consequently, the reactivity of a substituted phenol are governed by the nature of its substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.com
Computational studies, often using Density Functional Theory (DFT), are employed to predict these properties. researchgate.netresearchgate.net For instance, studies on substituted thiophenols show that EDGs increase the electron density on the benzene (B151609) ring, leading to higher reactivity in electrophilic reactions. mdpi.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density and favor nucleophilic attack. mdpi.com The reactivity of this compound can be modulated by altering these substituents. For example, oxidation of the methylthio group to a sulfoxide (B87167) or sulfone would transform it into a powerful electron-withdrawing group, significantly lowering the HOMO and LUMO energies and altering the molecule's reactivity profile.
The Hammett equation provides an empirical method to quantify the electronic effect of substituents on reaction rates. mdpi.com Good linear correlations have been found between Hammett constants and bond dissociation enthalpy (BDE) values for both para and meta substitutions in phenols and thiophenols. vjs.ac.vn This suggests that the electronic effects of the bromo and methylthio groups in this compound can be systematically correlated with its reactivity in various transformations.
| Substituent Modification on Phenolic Ring | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap (ΔE) | Predicted Impact on Reactivity |
| Addition of Electron-Donating Group (e.g., -OCH3) | Increase | Slight Increase | Decrease | More reactive toward electrophiles |
| Addition of Electron-Withdrawing Group (e.g., -NO2) | Decrease | Decrease | Increase/Decrease | Less reactive toward electrophiles; more susceptible to nucleophiles |
| Oxidation of -SCH3 to -SOCH3 or -SO2CH3 | Significant Decrease | Significant Decrease | Likely Decrease | Significantly altered reactivity; ring is deactivated |
| Replacement of -Br with -H | Slight Increase | Slight Increase | Minimal Change | Reactivity dominated by -OH and -SCH3 groups |
Correlation of Structural Features with Spectroscopic Signatures
The structure of this compound can be unequivocally confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). evitachem.com Each functional group and structural element provides a characteristic signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons would appear as a complex multiplet, with their chemical shifts and coupling constants influenced by the electronic effects of all three substituents. The hydroxyl proton is typically a broad singlet, and its chemical shift can vary with concentration and solvent. The methyl protons of the -SCH3 group would appear as a sharp singlet, typically in the range of 2.4-2.5 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to electron-donating groups (-OH, -SCH3) being shielded (appearing at a lower ppm value) and the carbon attached to the bromine being deshielded relative to a simple benzene ring. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹.
C-O stretching of the phenol would be observed in the 1200-1260 cm⁻¹ region.
The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.
Characteristic absorptions corresponding to the C-Br bond are found in the fingerprint region at lower wavenumbers (typically 500-600 cm⁻¹).
The table below summarizes expected spectroscopic features based on data for similar compounds. rsc.orgchemicalbook.com
| Spectroscopic Technique | Structural Feature | Expected Signature/Chemical Shift |
| ¹H NMR | Aromatic Protons (C-H) | Multiplet in the range of δ 6.8-7.5 ppm |
| Hydroxyl Proton (-OH) | Broad singlet, δ 5.0-6.0 ppm (variable) | |
| Methyl Protons (-SCH₃) | Singlet, δ ~2.4 ppm | |
| ¹³C NMR | Carbon attached to -OH (C-O) | δ ~150-155 ppm |
| Carbon attached to -Br (C-Br) | δ ~110-115 ppm | |
| Carbon attached to -SCH₃ (C-S) | δ ~125-130 ppm | |
| Methyl Carbon (-SCH₃) | δ ~15 ppm | |
| IR Spectroscopy | O-H Stretch | Broad band, 3200-3600 cm⁻¹ |
| C-O Stretch (Phenol) | Strong band, ~1230 cm⁻¹ | |
| C-Br Stretch | Band in fingerprint region, 500-600 cm⁻¹ |
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the aromatic ring of this compound exert a profound influence on the rate and regioselectivity of its reactions. The hydroxyl group is a powerful ortho-, para-directing group, strongly activating the positions ortho and para to it for electrophilic substitution. The methylthio group is also an ortho-, para-director, while the bromine atom is a deactivating but ortho-, para-directing substituent.
The interplay of these directing effects is complex. The position para to the strongly activating hydroxyl group (position 5) and the position ortho to it (position 1, which is already substituted) are highly activated. The methylthio group also activates its ortho (position 1 and 3) and para (position 5) positions. The bromine atom directs to its ortho (position 2 and 4) and para (position 6) positions. The combined effect makes position 5 the most likely site for electrophilic attack due to the synergistic activation from both the hydroxyl and methylthio groups. Position 4 is also a potential site, influenced by the bromo and hydroxyl groups.
In cross-coupling reactions, such as Suzuki or Sonogashira reactions, the carbon-bromine bond is the typical reaction site. nih.gov The reaction rate can be influenced by the electronic nature of the other substituents. The electron-donating -OH and -SCH3 groups can increase the electron density at the C-Br bond, potentially affecting the rate of oxidative addition to the palladium catalyst.
Studies on the chlorination of substituted phenols have shown that sulfur-containing catalysts can significantly influence regioselectivity. cardiff.ac.uk For instance, using ω-substituted-1-(methylthio)alkanes as catalysts in chlorination reactions of cresols can direct the substitution pattern, highlighting how external agents can work in concert with the inherent substituent effects to control reaction outcomes. cardiff.ac.uk Similarly, the rate of oxidation reactions of phenols is highly dependent on the substituents; electron-donating groups generally increase the reaction rate by making the phenol more susceptible to oxidation. journalirjpac.comresearchgate.net
Future Research Directions and Emerging Applications in Chemical Sciences
The unique substitution pattern of this compound makes it a promising candidate for further exploration in several areas of chemical science.
Medicinal Chemistry: Phenolic and thiophenolic scaffolds are prevalent in many pharmaceuticals. github.comwikipedia.org The ability to selectively functionalize the three different sites on this compound allows for the construction of diverse molecular libraries for drug discovery. rsc.org Thiophene derivatives, which share structural similarities, have shown a wide range of biological activities, including as enzyme inhibitors. nih.gov Future work could focus on using this compound as a starting point for synthesizing novel analogs of existing drugs or as a scaffold for identifying new bioactive molecules.
Materials Science: Thiophenol and its derivatives are used in the synthesis of polymers and advanced materials. github.com The sulfur atom can coordinate to metal surfaces, and the aromatic ring can be integrated into conductive polymers or organic light-emitting diodes (OLEDs). nih.gov Future research could explore the polymerization of derivatives of this compound or its use as a precursor for novel organic electronic materials where the bromo-substituent allows for further modification via cross-coupling reactions.
Organocatalysis: Substituted phenols can act as recyclable organophotoredox catalysts. acs.org Upon deprotonation, the resulting phenolate (B1203915) anion can become a potent reducing agent when electronically excited by light. researchgate.net The electronic properties of this compound could be tuned for specific catalytic applications, potentially leading to the development of novel, metal-free catalytic systems for green chemistry applications. acs.orgrsc.org
Advanced Synthesis: The development of new synthetic methods continues to be a driving force in chemistry. Challenges in selectively synthesizing meta-substituted phenols highlight the need for versatile building blocks. rsc.orgmdpi.com this compound, with its pre-defined substitution pattern, can serve as a valuable tool in overcoming such synthetic hurdles, enabling more efficient routes to complex, multi-substituted aromatic compounds. sorbonne-universite.fr
Further investigation into the photochemical properties of this compound and its derivatives could also open new avenues in photochemistry and photopharmacology. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-(methylthio)phenol, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves electrophilic aromatic substitution (EAS) or halogenation of a phenolic precursor. For example:
- Route 1 : Bromination of 2-(methylthio)phenol using bromine (Br₂) in a polar solvent (e.g., acetic acid) at 0–5°C to minimize over-bromination .
- Route 2 : Methylthio group introduction via nucleophilic substitution on 3-bromo-2-chlorophenol using sodium methanethiolate (NaSCH₃) in DMF at 80°C .
Critical Variables :
| Variable | Impact on Yield | Optimal Conditions |
|---|---|---|
| Temperature | High temps risk decomposition | 0–5°C for bromination |
| Solvent polarity | Polar solvents stabilize intermediates | Acetic acid or DMF |
| Stoichiometry | Excess Br₂ reduces selectivity | 1:1 molar ratio for Br₂ |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methylthio group at δ 2.5 ppm for S–CH₃; aromatic protons influenced by bromine’s deshielding effect) .
- Mass Spectrometry (MS) : Confirms molecular weight (MW = 219.07 g/mol) via [M+H]⁺ peak and bromine isotope pattern .
- FT-IR : Detects phenolic O–H stretch (~3300 cm⁻¹) and C–S bond (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?
Methodological Answer: Discrepancies often arise from competing side reactions (e.g., di-bromination or oxidation of the methylthio group). To address this:
- Control Experiments : Monitor reaction progress via TLC or in-situ NMR to identify intermediates .
- Optimization : Use protecting groups (e.g., acetyl for –OH) during bromination to improve regioselectivity .
- Comparative Analysis :
| Method | Yield Range | Key Limitation |
|---|---|---|
| Direct Bromination | 40–55% | Over-bromination at higher temps |
| Halogen Exchange | 60–70% | Requires Pd catalysis |
Q. What are the mechanistic considerations for nucleophilic aromatic substitution (NAS) reactions involving the bromine atom in this compound?
Methodological Answer: The methylthio group (–SCH₃) activates the aromatic ring via electron-donating resonance, facilitating NAS at the bromine site. Key steps:
- Activation : –SCH₃ donates electron density, stabilizing the Meisenheimer intermediate during NAS .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of reagents like amines or thiols .
- Catalysis : CuI or Pd(PPh₃)₄ accelerates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How does the electronic environment created by the methylthio group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The –SCH₃ group exerts both +M (resonance donating) and –I (inductive withdrawing) effects:
- Resonance Donation : Enhances electron density at the ortho/para positions, promoting oxidative addition in Pd-catalyzed couplings .
- Steric Effects : The methyl group slightly hinders access to the bromine site, requiring bulky ligands (e.g., XPhos) for efficient coupling .
- Comparative Reactivity :
| Derivative | Coupling Efficiency | Notes |
|---|---|---|
| 3-Bromo-2-methoxyphenol | 75% | –OCH₃ is stronger donor |
| This compound | 65% | Moderate steric hindrance |
Hypothesis-Driven Research Questions
Q. What experimental strategies can validate the hypothesized antimicrobial activity of this compound?
Methodological Answer:
- Assay Design : Use disk diffusion or MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-Bromo-2-fluorophenol) to isolate the role of –SCH₃ .
- Mechanistic Probes : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
